molecular formula C11H10Cl2N4O2S B12147421 Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate

Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12147421
M. Wt: 333.2 g/mol
InChI Key: UXCOZLPWGFCWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and methyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the triazole ring. The final product is obtained after methylation of the triazole-thiol intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity to its targets, while the amino group can form hydrogen bonds, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its combination of a triazole ring, dichlorophenyl group, and amino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10Cl2N4O2S

Molecular Weight

333.2 g/mol

IUPAC Name

methyl 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C11H10Cl2N4O2S/c1-19-9(18)5-20-11-16-15-10(17(11)14)7-3-2-6(12)4-8(7)13/h2-4H,5,14H2,1H3

InChI Key

UXCOZLPWGFCWKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(N1N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.